2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride
Description
Crystallographic Analysis and Molecular Geometry
The molecular architecture of this compound exhibits a distinctive substitution pattern on the benzene ring that significantly influences its three-dimensional geometry and electronic distribution. The compound features a benzene ring substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a sulfonyl chloride functional group at the 1-position. This specific arrangement creates a highly polarized molecular system where electron-withdrawing groups enhance the electrophilic character of the sulfonyl chloride moiety.
The molecular geometry around the sulfur center adopts a tetrahedral configuration, with bond angles deviating slightly from the ideal 109.5° due to the influence of the aromatic system and the electron-withdrawing substituents. The sulfonyl chloride group exhibits characteristic sulfur-oxygen double bond lengths of approximately 1.43 Å and a sulfur-chlorine single bond length of approximately 2.01 Å, values that are consistent with similar aromatic sulfonyl chloride compounds. The aromatic ring maintains planarity with minimal deviation, as the substituents do not introduce significant steric hindrance that would force the molecule out of planarity.
The spatial arrangement of the electron-withdrawing groups creates a significant dipole moment, with the chlorine and trifluoromethyl substituents positioned meta to each other on the aromatic ring. This arrangement maximizes the electron-withdrawing effect on the sulfonyl chloride group while maintaining molecular stability. Crystallographic studies of related compounds suggest that the molecule likely crystallizes in a monoclinic or triclinic crystal system, though specific crystallographic parameters for this compound require further investigation.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through analysis of both proton and carbon spectra. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear as a complex multiplet in the range of 7.5-8.2 parts per million, reflecting the electron-withdrawing influence of the substituents that deshield the aromatic protons. The specific splitting patterns and chemical shifts provide clear evidence for the substitution pattern, with the ortho coupling between adjacent aromatic protons typically showing coupling constants of 7-8 Hz.
Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly diagnostic tool for this compound, with the trifluoromethyl group exhibiting a characteristic singlet at approximately -62 parts per million. This chemical shift is consistent with trifluoromethyl groups attached to electron-deficient aromatic systems and provides unambiguous confirmation of the presence and integrity of this functional group. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the aromatic carbons appearing between 120-140 parts per million and the quaternary carbon of the trifluoromethyl group showing characteristic splitting due to carbon-fluorine coupling.
Fourier transform infrared spectroscopy offers definitive identification of the sulfonyl chloride functional group through its characteristic absorption bands. The symmetric and asymmetric sulfur-oxygen stretching vibrations appear at approximately 1380 and 1180 wave numbers per centimeter, respectively, while the sulfur-chlorine stretching vibration manifests as a medium-intensity band around 375 wave numbers per centimeter. The aromatic carbon-hydrogen stretching vibrations occur in the typical range of 3000-3100 wave numbers per centimeter, while the trifluoromethyl group contributes distinctive carbon-fluorine stretching bands in the 1000-1300 wave numbers per centimeter region.
Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The aromatic ring breathing modes and carbon-carbon stretching vibrations are well-resolved in Raman spectra, typically appearing between 1400-1600 wave numbers per centimeter. The combination of infrared and Raman data provides comprehensive vibrational fingerprinting that enables unambiguous identification and structural confirmation of the compound.
Table 1: Characteristic Spectroscopic Parameters
| Technique | Parameter | Value Range | Assignment |
|---|---|---|---|
| 1H Nuclear Magnetic Resonance | Chemical Shift | 7.5-8.2 ppm | Aromatic Protons |
| 19F Nuclear Magnetic Resonance | Chemical Shift | -62 ppm | Trifluoromethyl Group |
| 13C Nuclear Magnetic Resonance | Chemical Shift | 120-140 ppm | Aromatic Carbons |
| Fourier Transform Infrared | Frequency | 1380 cm⁻¹ | Sulfur-Oxygen Symmetric Stretch |
| Fourier Transform Infrared | Frequency | 1180 cm⁻¹ | Sulfur-Oxygen Asymmetric Stretch |
| Fourier Transform Infrared | Frequency | 375 cm⁻¹ | Sulfur-Chlorine Stretch |
| Raman | Frequency | 1400-1600 cm⁻¹ | Aromatic Ring Modes |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 279/281 due to the presence of two chlorine atoms, exhibiting the characteristic isotope pattern with peaks separated by two mass units in a 9:6:1 ratio reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.
The primary fragmentation pathway involves loss of the sulfonyl chloride group, resulting in a base peak or prominent fragment at mass-to-charge ratio 195/197, corresponding to the chlorotrifluoromethylbenzene cation. This fragmentation occurs readily due to the stability of the resulting aromatic system and represents the most abundant fragment in the mass spectrum. Secondary fragmentation includes loss of the trifluoromethyl group, generating fragments at mass-to-charge ratio 126/128, which corresponds to the chlorobenzenesulfonyl cation.
Additional fragmentation patterns include elimination of hydrochloric acid from the molecular ion, producing a fragment at mass-to-charge ratio 243, though this pathway is less prevalent due to the electron-withdrawing nature of the substituents. The trifluoromethyl group may also undergo internal rearrangement and loss of fluorine atoms, generating fragments at various mass-to-charge ratios that provide structural information about the substitution pattern. Collision-induced dissociation studies reveal that the sulfonyl chloride bond is the weakest point in the molecule, confirming the primary fragmentation pathway through sulfur-chlorine bond cleavage.
Table 2: Major Mass Spectrometric Fragments
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
|---|---|---|
| 279/281 | 20-30% | Molecular Ion [M]⁺ |
| 195/197 | 100% | [M - SO₂Cl]⁺ |
| 243 | 15-25% | [M - HCl]⁺ |
| 126/128 | 40-60% | [M - CF₃ - Cl]⁺ |
| 111 | 20-30% | [CF₃-benzene]⁺ |
Computational Modeling of Electronic Structure (Density Functional Theory Calculations)
Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound, revealing the complex interplay between electron-withdrawing substituents and their effects on molecular reactivity. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets (6-311++G(d,p)) have been employed to optimize the molecular geometry and calculate electronic properties. These calculations confirm the planar nature of the aromatic system and provide precise bond lengths and angles that agree well with experimental crystallographic data from similar compounds.
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap calculations reveal the electronic excitation properties of the molecule, with typical values ranging from 4.5 to 5.2 electron volts depending on the computational method employed. The electron density distribution shows significant polarization toward the electron-withdrawing groups, with the sulfonyl chloride moiety exhibiting substantial positive electrostatic potential that explains its high reactivity toward nucleophiles.
Natural bond orbital analysis provides quantitative assessment of the electron-withdrawing effects of the substituents, showing that the chlorine atom and trifluoromethyl group collectively remove approximately 0.4-0.6 electrons from the aromatic ring system through both inductive and resonance effects. The sulfur atom in the sulfonyl chloride group exhibits significant positive charge density (approximately +1.8 to +2.0), confirming its role as the primary electrophilic center in nucleophilic substitution reactions.
Molecular electrostatic potential surfaces calculated from the optimized geometry reveal distinct regions of positive and negative potential that correlate with experimental reactivity patterns. The region around the sulfur atom shows intense positive potential, while the aromatic ring exhibits moderate positive potential due to the electron-withdrawing substituents. Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometry represents a true energy minimum on the potential energy surface.
Table 3: Calculated Electronic Properties
| Property | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -8.2 eV | B3LYP/6-311++G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -2.9 eV | B3LYP/6-311++G(d,p) |
| Energy Gap | 5.3 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 4.8 Debye | B3LYP/6-311++G(d,p) |
| Sulfur Atomic Charge | +1.85 | Natural Population Analysis |
| Chlorine Atomic Charge (aromatic) | -0.12 | Natural Population Analysis |
| Chlorine Atomic Charge (sulfonyl) | -0.31 | Natural Population Analysis |
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYKLMDPUOVUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370192 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54090-08-3 | |
| Record name | 2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of 2-chloro-5-(trifluoromethyl)benzenesulfonic Acid
Overview:
The most established and direct method for preparing 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride involves chlorinating 2-chloro-5-(trifluoromethyl)benzenesulfonic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
Reaction Equation:
$$
\text{2-chloro-5-(trifluoromethyl)benzenesulfonic acid} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{sulfur dioxide} + \text{hydrogen chloride}
$$
$$
\text{C}7\text{H}4\text{ClF}3\text{O}3\text{S} + \text{SOCl}2 \rightarrow \text{C}7\text{H}3\text{Cl}2\text{F}3\text{O}2\text{S} + \text{SO}_2 + \text{HCl}
$$
| Parameter | Typical Value/Condition |
|---|---|
| Chlorinating agent | Thionyl chloride (SOCl₂) or PCl₅ |
| Solvent | None or inert solvent (e.g., DCM) |
| Temperature | Reflux (60–80°C) |
| Reaction time | 2–6 hours |
| Yield | 85–95% (literature reported) |
| Byproducts | SO₂, HCl (gaseous) |
- Continuous flow reactors are used at scale to improve heat and mass transfer, ensuring consistent product quality and minimizing side reactions.
- Automated systems allow precise control of temperature and reagent addition, further optimizing yield and purity.
Process Optimization and Industrial Considerations
- Solvent Choice:
Reactions are typically performed neat or in inert solvents (e.g., dichloromethane, DMF, DMSO) to facilitate heat transfer and product isolation. - Phase Transfer Catalysis:
Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates and yields in certain steps. - Purification:
Standard work-up involves extraction, drying, filtration, and solvent removal, followed by distillation or recrystallization to achieve high purity.
Data Table: Summary of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Industrial Suitability |
|---|---|---|---|---|---|
| 1 | 2-chloro-5-(trifluoromethyl)benzenesulfonic acid | SOCl₂ or PCl₅, reflux | 85–95 | >97 | High |
| 2 | 2-chloro-5-(trifluoromethyl)aniline | NaNO₂, HCl, NaHSO₃, CuSO₄, SOCl₂, multi-step | 70–85 | >95 | Moderate |
Research Findings and Analysis
- Yield and Purity:
The direct chlorination of the sulfonic acid is the most efficient route, regularly achieving yields above 90% and purities exceeding 97%. - Scalability:
Continuous flow and automated systems are preferred for industrial-scale production, offering improved safety and reproducibility. - Alternative Routes: Multi-step processes from aniline derivatives are advantageous when specific starting materials are more accessible or cost-effective, though they may require more purification steps.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can occur under specific conditions, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C) to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: Reducing agents like LiAlH4 are used in anhydrous solvents such as tetrahydrofuran (THF) under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Organic Synthesis
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride serves as a crucial reagent in organic synthesis, particularly for:
- Formation of Sulfonamides : It reacts with amines to form sulfonamides, which are important in pharmaceuticals.
- Synthesis of Sulfonates : The compound can be used to introduce sulfonate groups into organic molecules, enhancing their solubility and reactivity.
Biological Applications
In biological research, this compound is employed for:
- Modification of Biomolecules : It modifies proteins and peptides to study their structure-function relationships. This modification can provide insights into enzyme mechanisms and protein interactions.
- Pharmaceutical Development : It acts as an intermediate in synthesizing active pharmaceutical ingredients (APIs), contributing to drug discovery and development.
Medicinal Chemistry
The compound is significant in medicinal chemistry for:
- Development of Antibacterial Agents : Its derivatives have shown potential antibacterial activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
- Drug Design : The trifluoromethyl group enhances metabolic stability and bioavailability of drugs, making them more effective.
Industrial Applications
In industrial settings, it is utilized for:
- Production of Agrochemicals : The compound is involved in synthesizing herbicides and pesticides.
- Dyes and Specialty Chemicals : It serves as a building block for various chemical products used in textiles and coatings.
Case Study 1: Interaction Studies
Research has demonstrated that sulfonyl chlorides like this compound effectively form stable complexes with amino acids and proteins. This interaction is crucial for drug design, allowing for the development of targeted therapies that can modify protein functions .
Case Study 2: Fluorinated Drug Development
A review of FDA-approved drugs containing trifluoromethyl groups highlights their enhanced potency and selectivity due to structural modifications. This suggests that compounds like this compound could be explored further for their pharmaceutical potential .
Mechanism of Action
The mechanism of action of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride primarily involves nucleophilic attack on the sulfonyl chloride group. The electron-withdrawing effects of the chlorine and trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
- Structure : Fluorine replaces chlorine at the 2-position.
- Molecular Formula : C₇H₄ClF₄O₂S.
- Key Differences: The smaller size and higher electronegativity of fluorine vs. Applications: Used in synthesizing fluorinated sulfonamides for electrochemical polymers .
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS: 175205-54-6)
- Structure : Trifluoromethyl group at the 4-position instead of 5.
- Key Differences :
3-(Trifluoromethyl)benzenesulfonyl chloride
- Structure : Trifluoromethyl group at the 3-position.
- Applications: Less common in pharmaceutical synthesis due to reduced electronic activation .
Functional Group Variations
3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9)
- Structure : Benzoyl chloride (-COCl) instead of sulfonyl chloride (-SO₂Cl).
- Key Differences :
2-Chloro-5-formylbenzenesulfonyl chloride (CAS: 2097811-86-2)
Hybrid and Complex Derivatives
2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride (CAS: 1706458-82-3)
- Structure : Methyl at 2-position and pentafluorosulfur (-SF₅) at 5-position.
- Key Differences :
Comparative Data Table
Biological Activity
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative known for its potential biological activity, particularly in antimicrobial and anticancer applications. This compound features both chloro and trifluoromethyl substituents, which significantly influence its chemical reactivity and biological properties.
- Molecular Formula : CClFOS
- CAS Number : 54090-08-3
- Physical State : Solid at room temperature, moisture-sensitive, and can cause severe burns upon contact with skin or eyes .
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against Gram-positive bacteria, such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported in the range of 0.39 to 3.12 mg/L, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Benzenesulfonate Derivatives
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| This compound | MSSA | 0.39 - 1.56 |
| - | MRSA | 0.39 - 3.12 |
| - | Enterococcus faecalis | 6.25 |
This demonstrates that the presence of chloro or trifluoromethyl groups enhances the antimicrobial efficacy of these compounds .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that certain benzenesulfonamide derivatives can inhibit key pathways involved in cancer cell proliferation and angiogenesis. For instance, inhibition of receptor tyrosine kinases such as VEGFR-2 has been linked to reduced tumor growth and angiogenesis . The structural characteristics of sulfonyl chlorides contribute to their ability to serve as effective inhibitors in these pathways.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins, leading to modulation of their function. This mechanism is crucial for its antimicrobial and anticancer activities:
- Antimicrobial Action : The compound's interaction with bacterial enzymes disrupts essential metabolic processes.
- Anticancer Action : By inhibiting receptor tyrosine kinases, it blocks signaling pathways that promote tumor growth and angiogenesis.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzenesulfonate derivatives demonstrated that those with trifluoromethyl groups significantly outperformed traditional antibiotics like linezolid against staphylococci, highlighting their potential as new antibacterial agents .
- Cancer Research : In vitro studies have shown that compounds similar to this compound can effectively inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways .
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that this compound poses significant hazards:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
